molecular formula C15H15NO3 B14281776 Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- CAS No. 138329-27-8

Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-

Cat. No.: B14281776
CAS No.: 138329-27-8
M. Wt: 257.28 g/mol
InChI Key: PIIYBUWKQVJNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its unique structure, which includes a methoxy group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- typically involves the condensation reaction between salicylaldehyde and 2-aminophenol in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- involves its ability to form stable complexes with metal ions. The imine group and the phenolic hydroxyl group act as coordination sites for metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects. The compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-[(4-hydroxyphenyl)methyl]-
  • Phenol, 2-methyl-
  • 2-(hydroxymethyl)phenol

Comparison

Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- is unique due to the presence of both a methoxy group and an imine group, which are not commonly found together in similar compounds. This unique structure allows it to form more stable and diverse metal complexes compared to other phenolic compounds. Additionally, the methoxy group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications.

Properties

CAS No.

138329-27-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methyliminomethyl]-6-methoxyphenol

InChI

InChI=1S/C15H15NO3/c1-19-14-8-4-6-12(15(14)18)10-16-9-11-5-2-3-7-13(11)17/h2-8,10,17-18H,9H2,1H3

InChI Key

PIIYBUWKQVJNKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NCC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.